A-Z-Guide-on-the-Chemical-Properties-and-Reactivity-of-4-Benzyloxy--2-chloro-3-trifluoromethyl-pyridine
A-Z-Guide-on-the-Chemical-Properties-and-Reactivity-of-4-Benzyloxy--2-chloro-3-trifluoromethyl-pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a substituted pyridine derivative with the molecular formula C13H9ClF3NO.[1] The strategic placement of its functional groups dictates its chemical behavior and renders it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Key Structural Features:
-
Pyridine Core: The electron-deficient nature of the pyridine ring, accentuated by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][3]
-
2-Chloro Substituent: The chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions.[4][5][6] Its reactivity is significantly enhanced by the electron-withdrawing trifluoromethyl group at the adjacent C3 position.
-
3-Trifluoromethyl Group: The strongly electron-withdrawing -CF3 group plays a crucial role in activating the pyridine ring towards nucleophilic attack.[7][8][9] This group enhances the electrophilicity of the carbon atoms in the ring, particularly C2 and C4, facilitating the displacement of the chlorine atom. Furthermore, the trifluoromethyl group can improve the metabolic stability and binding affinity of derivative compounds, making it a desirable feature in drug candidates.[7][8]
-
4-Benzyloxy Group: The benzyloxy group serves a dual purpose. It acts as a protecting group for the 4-hydroxy functionality and its electron-donating character can modulate the overall reactivity of the pyridine ring. This group can be readily cleaved under various conditions to reveal the corresponding pyridone, a common pharmacophore.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C13H9ClF3NO | ChemBK[1] |
| Molar Mass | 287.66 g/mol | ChemBK[1] |
| Appearance | Semi-transparent crystals | ChemicalBook[10] |
| Storage Condition | 2-8°C | ChemBK[1] |
Synthesis of the Core Scaffold
The synthesis of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine typically involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible synthetic route involves the construction of the substituted pyridine ring followed by the introduction of the benzyloxy group. While the exact commercial synthesis is often proprietary, a general understanding can be derived from related literature on the synthesis of trifluoromethylpyridines.[9][11]
Illustrative Synthetic Pathway
Caption: A generalized synthetic route to the target compound.
One of the common methods for producing trifluoromethylpyridines involves the chlorination and subsequent fluorination of a picoline (methylpyridine) starting material.[11] Further chlorination of the pyridine ring can then introduce the chlorine atom at the C2 position.[11] Subsequent functional group interconversions would be necessary to introduce the hydroxyl group at the C4 position, which is then benzylated to yield the final product.
Key Chemical Reactions and Mechanistic Insights
The reactivity of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is dominated by the chemistry of the 2-chloropyridine moiety. The chlorine atom is a versatile handle for a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The benzyloxy group can be selectively removed to unmask the 4-hydroxy functionality.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the adjacent trifluoromethyl group, makes the C2 position highly susceptible to nucleophilic attack.[2][3] This allows for the displacement of the chloride ion by a wide range of nucleophiles.
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted in this step.[12] In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Common Nucleophiles and Their Applications:
-
Amines: The reaction with primary and secondary amines is a fundamental method for the synthesis of 2-aminopyridine derivatives, which are prevalent scaffolds in pharmaceuticals.[4][13]
-
Alcohols/Phenols: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers.
-
Thiols: Thiolates react to form 2-thioether-substituted pyridines.
Experimental Protocol: General Procedure for SNAr with a Secondary Amine
This protocol provides a general method for the amination of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine.
-
Reaction Setup: To a solution of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., NMP, DMSO, or acetonitrile), add the secondary amine (1.0-1.2 eq.) and a base (e.g., K2CO3 or KF, 2.0 eq.).[3]
-
Heating: Heat the reaction mixture at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS analysis.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate is formed, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-aminopyridine derivative.[3]
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like NMP or DMSO helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate. The base is required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile if it is used as a salt. Elevated temperatures are often necessary to overcome the activation energy for the reaction, especially with less reactive nucleophiles.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloro position of the title compound is an excellent substrate for these transformations. While chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, advancements in catalyst and ligand design have made their use highly efficient.[14][15]
3.2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.[5][14][16] This reaction is widely used in the synthesis of biaryl compounds, a common motif in drug molecules.[5][14]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine with an arylboronic acid.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), a ligand if necessary (e.g., PPh3, 2-10 mol%), and a base (e.g., K2CO3, K3PO4, 2.0-3.0 eq.).[14]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).[14]
-
Heating: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[14]
Expertise & Experience: The success of coupling reactions with chloropyridines often hinges on the choice of the palladium catalyst and ligand. For less reactive substrates, more sophisticated and electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos) may be required to facilitate the rate-limiting oxidative addition step of the C-Cl bond to the Pd(0) center.[14][15]
3.2.2 Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and a terminal alkyne.[17][18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18] The resulting alkynylpyridines are valuable intermediates for further synthetic transformations.
3.2.3 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative to traditional SNAr for the formation of C-N bonds.[19] This palladium-catalyzed reaction couples the 2-chloropyridine with a wide range of primary and secondary amines, often under milder conditions than SNAr.[6][13][15] The choice of a bulky, electron-rich phosphine ligand is crucial for the successful amination of chloropyridines.[15]
Debenzylation
The benzyloxy group can be cleaved to reveal the 4-hydroxypyridine (or its tautomeric pyridone form), which is a common structural motif in many biologically active compounds.
Common Debenzylation Methods:
-
Catalytic Hydrogenolysis: This is a common method involving hydrogenation with a palladium on carbon (Pd/C) catalyst. However, this method may not be compatible with other reducible functional groups in the molecule.
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative debenzylation of benzyl ethers.[20][21] This method offers an alternative for substrates that are sensitive to reductive conditions.[20]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl3) can also effect the cleavage of benzyl ethers.[21]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine make it an attractive starting material for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The ability to functionalize the 2-position via cross-coupling or SNAr reactions allows for the introduction of various substituents that can interact with the active site of kinases.
-
Anticancer Agents: Trifluoromethylated compounds are of great interest in oncology research.[7] Derivatives of this scaffold could be explored for their potential as anticancer agents.
-
Agrochemicals: Trifluoromethylpyridines are also key structural motifs in many modern agrochemicals, including herbicides and fungicides.[9][11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine and its parent compound, 2-Chloro-3-(trifluoromethyl)pyridine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23][24][25]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[22][23][24][25]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][24][25]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[22][23][24][25]
Conclusion
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a highly functionalized and synthetically versatile building block. Its unique combination of a reactive chlorine atom, an activating trifluoromethyl group, and a cleavable benzyloxy group provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is key to unlocking its full potential in drug discovery and development.
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